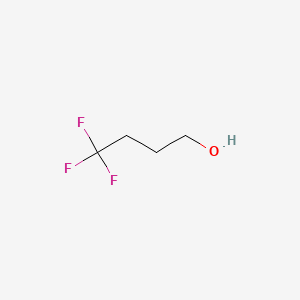

4,4,4-Trifluoro-1-butanol

Overview

Description

4,4,4-Trifluoro-1-butanol is a fluorinated organic compound with the molecular formula C4H7F3O and a molecular weight of 128.09 g/mol . It is a colorless to light yellow liquid with a boiling point of 123°C and a density of 1.193 g/cm³ . This compound is known for its high electronegativity due to the presence of fluorine atoms, which makes it a valuable intermediate in various chemical processes .

Preparation Methods

4,4,4-Trifluoro-1-butanol can be synthesized through several methods. One common synthetic route involves the reaction of ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound . Another method involves the catalytic coupling of 2,2,2-trifluoro-1-haloethane with 1-chloroethanol or the reaction of trifluorochloropropane with 1,2-dibromoethane .

Chemical Reactions Analysis

4,4,4-Trifluoro-1-butanol undergoes various chemical reactions, including:

Nucleophilic Substitution: In basic conditions, it reacts with electrophiles such as acyl chlorides and alkyl halides to form esters or ethers.

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert it into other fluorinated alcohols or hydrocarbons.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4,4-Trifluoro-1-butanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-butanol involves its ability to form stable compounds through hydrogen bonding due to the high electronegativity of fluorine atoms . This property allows it to interact with various molecular targets and pathways, enhancing its effectiveness in medicinal and industrial applications .

Comparison with Similar Compounds

4,4,4-Trifluoro-1-butanol can be compared with other fluorinated alcohols such as:

1,1,1-Trifluoro-2-propanol: Similar in structure but with different physical properties and applications.

2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains more fluorine atoms, leading to different reactivity and uses.

3,3,3-Trifluoro-1-propanol: Shorter carbon chain, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific balance of fluorine content and carbon chain length, making it suitable for a variety of specialized applications .

Biological Activity

4,4,4-Trifluoro-1-butanol (TFB) is a fluorinated alcohol with the molecular formula . It has garnered attention in various fields, particularly in medicinal chemistry, due to its unique properties derived from the presence of fluorine atoms. These properties include enhanced hydrogen bonding capabilities and increased metabolic stability. This article reviews the biological activity of TFB, focusing on its applications in pharmaceuticals and other domains.

- Molecular Weight : 128.09 g/mol

- Appearance : Colorless transparent liquid

- Functional Groups : Alcohol and trifluoromethyl group

The high electronegativity of fluorine contributes to TFB's ability to form strong hydrogen bonds, which enhances its reactivity and stability compared to non-fluorinated compounds .

1. Pharmaceutical Uses

TFB serves as an important intermediate in the synthesis of various pharmacologically active compounds, including:

- Lactones and Lactams : Used as central nervous system inhibitors.

- Monoamine Oxidase B Inhibitors : Potential applications in treating neurodegenerative diseases.

- Immunizing Agents : Contributing to vaccine development.

Table 1 summarizes some key pharmaceutical applications of TFB:

| Compound Type | Application | Mechanism of Action |

|---|---|---|

| Lactones | CNS inhibitors | Modulate neurotransmitter levels |

| Lactams | Antibiotics | Inhibit bacterial cell wall synthesis |

| Monoamine Oxidase B Inhibitors | Neuroprotective agents | Prevent degradation of neurotransmitters |

2. Toxicity and Safety Profile

TFB exhibits low toxicity levels, making it a favorable candidate for pharmaceutical applications. Its fluorinated nature allows for lower dosages while maintaining efficacy compared to traditional compounds . The safety profile is further enhanced by its metabolic capabilities, which facilitate quicker clearance from biological systems.

Case Studies

Several studies have demonstrated the biological efficacy of TFB:

- Study on CNS Activity : Research indicated that TFB derivatives showed significant inhibition of monoamine oxidase B, suggesting potential use in treating conditions like Parkinson's disease. The study reported effective dosage ranges with minimal side effects .

- Immunological Studies : TFB has been evaluated for its role in enhancing immune responses in vaccine formulations. A study found that TFB-modified antigens elicited stronger immune responses in animal models compared to non-fluorinated counterparts .

Properties

IUPAC Name |

4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRFUGHXKNNIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196714 | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-18-7 | |

| Record name | 4,4,4-Trifluoro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.